N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide

Description

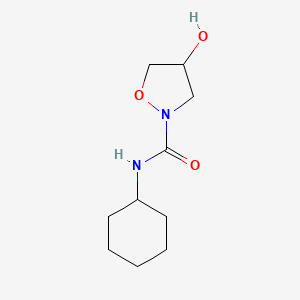

N-Cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide is a heterocyclic compound featuring an oxazolidine core substituted with a hydroxy group at position 4, a carboxamide moiety at position 2, and a cyclohexyl group attached to the nitrogen atom. This compound belongs to the oxazolidinone family, which is known for its diverse biological activities, including antimicrobial and enzyme-inhibitory properties. The structural uniqueness of this molecule arises from its hydrogen-bonding capabilities (via the hydroxy and carboxamide groups) and the steric effects imparted by the cyclohexyl substituent, which influence its conformational stability and reactivity .

Properties

IUPAC Name |

N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c13-9-6-12(15-7-9)10(14)11-8-4-2-1-3-5-8/h8-9,13H,1-7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMPSUCTPIGSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CC(CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide typically involves the reaction of cyclohexylamine with glycidol, followed by cyclization with carbon dioxide. The reaction conditions often require a catalyst, such as a metal complex, to facilitate the formation of the oxazolidine ring. The process can be summarized as follows:

- Cyclohexylamine reacts with glycidol to form an intermediate.

- The intermediate undergoes cyclization in the presence of carbon dioxide and a catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Functionalization of the Hydroxy Group

The secondary alcohol at position 4 can undergo typical alcohol reactions:

-

Oxidation : Conversion to a ketone (oxazolidinone) using oxidants like Jones reagent or pyridinium chlorochromate (PCC) .

-

Esterification : Reaction with acyl chlorides or anhydrides to form esters (e.g., acetate or sulfonate derivatives) .

Example :

Ring-Opening Reactions

The oxazolidine ring is susceptible to nucleophilic attack under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the oxazolidine ring to regenerate the β-amino alcohol precursor .

-

Basic Conditions : Ring opening via nucleophilic displacement at the electrophilic carbon adjacent to the oxygen atom .

Mechanistic Insight :

Ring-opening reactions are influenced by steric effects from the cyclohexyl group, which may slow hydrolysis compared to less hindered analogs .

Metabolic Stability and Biotransformations

Cyclohexyl-containing compounds often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative enzymes. For example:

-

Liver Microsomes : Analogs with cyclohexyl substituents (e.g., compound 20b in Table 1) showed 91% remaining in human liver microsomes (HLM) versus 18% for non-cyclohexyl derivatives .

| Substituent | % Remaining (HLM/RLM) | C log P |

|---|---|---|

| Cyclohexyl (6a ) | 36/39 | 3.92 |

| Cyclopentyl (17 ) | 23/45 | 4.81 |

Modification of the Carboxamide Group

The cyclohexyl carboxamide moiety can undergo hydrolysis or substitution:

-

Hydrolysis : Conversion to a carboxylic acid under strongly acidic or basic conditions.

-

Reductive Alkylation : Reaction with aldehydes or ketones in the presence of reducing agents to form secondary amines .

Example :

Scientific Research Applications

N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazolidine ring can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

To contextualize the properties of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide, a detailed comparison with structurally analogous compounds is provided below. Key parameters include molecular geometry, hydrogen-bonding networks, synthetic pathways, and functional group interactions.

Structural Analog: Bis[N-Cyclohexyl-1-(2-{1-[(Cyclohexylamino)Carbonyl]Cyclohexyl}-3,5-Dioxo-1,2-Oxazolidin-4-yl)Cyclopentanecarboxamide] Monohydrate

This compound, reported in , shares the N-cyclohexyl and oxazolidine motifs but differs significantly in complexity. Key distinctions include:

Key Findings :

- Geometric Differences : The bis-compound exhibits a distorted oxazolidine core due to steric strain from multiple bulky substituents, whereas the target molecule’s simpler structure allows for a more planar oxazolidine ring.

- Hydrogen-Bonding Networks: Both compounds rely on N–H···O and O–H···O interactions for stability. However, the monohydrate analog incorporates water-mediated hydrogen bonds (e.g., O1W–H1WA···O4B), enhancing its crystalline lattice stability compared to the anhydrous target compound .

- Synthetic Complexity: The bis-compound requires multistep reactions involving Meldrum’s acid and cyclohexanone oxime, while the target molecule’s synthesis is likely more straightforward, focusing on selective functionalization of the oxazolidine core.

Broader Context: Oxazolidinone Derivatives

Beyond the monohydrate analog, other oxazolidine derivatives provide additional insights:

- Linezolid (antibiotic): Unlike the cyclohexyl-substituted target compound, Linezolid features a morpholine ring and fluorophenyl group.

- Cycloserine (antitubercular agent) : A simpler oxazolidine derivative lacking carboxamide groups. Its activity relies on amine and carbonyl interactions, whereas the target compound’s cyclohexyl and hydroxy groups may confer unique solubility and target-binding properties.

Biological Activity

N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Oxazolidinones

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. They are particularly effective against Gram-positive bacteria and have been studied for their potential in treating various infections, including those caused by resistant strains. The structural features of oxazolidinones, including N-substitution and functional groups at specific positions, significantly influence their biological activity .

The primary mechanism of action for this compound involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. This interaction prevents the formation of the initiation complex necessary for translation, thereby halting bacterial growth. Specifically, oxazolidinones like this compound target the peptidyl transferase center (PTC) within the ribosome .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various strains of bacteria, including those resistant to conventional antibiotics. The compound's effectiveness can be attributed to its ability to disrupt protein synthesis in bacteria .

Inhibition of Enzymatic Activity

In addition to its antimicrobial properties, this compound has been studied for its ability to inhibit specific enzymes. For example, it has shown potential as an inhibitor of cyclooxygenase (COX), which is involved in inflammatory processes. The inhibition of COX can lead to anti-inflammatory effects, making it a candidate for further research in therapeutic applications related to inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Streptococcus pneumoniae comparable to established oxazolidinone antibiotics .

- In Vivo Studies : Animal models have shown that treatment with this compound resulted in significant reductions in bacterial load in infected tissues, supporting its potential use as an effective therapeutic agent .

- Enzyme Inhibition : Research highlighted the compound's ability to inhibit COX enzymes in vitro, suggesting potential applications in managing pain and inflammation .

Data Table: Comparative Biological Activity

| Compound | Antimicrobial Activity | COX Inhibition | Other Notable Activities |

|---|---|---|---|

| This compound | Effective against Gram-positive bacteria | Moderate | Potential anti-inflammatory |

| Linezolid | Effective against resistant strains | High | None |

| Tedizolid | Broad-spectrum | Low | None |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for confirming the structural integrity of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement to resolve the stereochemistry and hydrogen-bonding network . Complement this with high-resolution NMR (e.g., H, C, and 2D COSY/HSQC) to confirm functional groups and spatial arrangement. Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight and fragmentation patterns, as demonstrated for structurally analogous cyclohexene derivatives .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., DMF for polar intermediates) and catalysts (e.g., acid/base catalysts for oxazolidine ring formation). Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization (e.g., DMF/water systems for high-melting-point carboxamides) . For impurities, employ reverse-phase HPLC with UV detection to isolate stereoisomers or byproducts .

Q. What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Use UV-Vis spectroscopy and LC-MS to monitor hydrolytic degradation at pH 3–10, focusing on the oxazolidine ring’s susceptibility to hydrolysis .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict sites for nucleophilic/electrophilic attack. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with enzymatic targets, such as cyclooxygenase or cytochrome P450 isoforms, leveraging structural analogs’ data .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Cross-validate NMR-derived torsion angles with SC-XRD data to identify conformational flexibility. For discrepancies in proton environments, use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism in the oxazolidine ring) .

Q. How can researchers investigate the compound’s role in catalytic oxidation or cycloaddition reactions?

- Methodological Answer : Design kinetic studies under inert atmospheres to assess catalytic efficiency in oxidation reactions (e.g., using HO as an oxidant). Monitor intermediates via in situ FTIR or Raman spectroscopy. Compare turnover numbers (TONs) with those of structurally related cyclohexene carboxamides .

Q. What experimental approaches address reproducibility challenges in crystallizing this compound?

- Methodological Answer : Screen crystallization solvents (e.g., ethanol/water mixtures) using high-throughput robotic platforms. For twinning or disorder, employ SHELXL’s TWIN/BASF commands and refine against high-resolution synchrotron data .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) during synthesis. Validate enantiopurity via chiral HPLC (e.g., Chiralpak columns) or circular dichroism (CD) spectroscopy, referencing optical rotation data from similar carboxamides .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.